2-[(2-Amino-2-methylpropyl)amino]ethanol
Overview
Description
2-[(2-Amino-2-methylpropyl)amino]ethanol is an organic compound with the molecular formula C6H16N2O. It is a colorless liquid with weak basic properties. This compound is used in various chemical and industrial applications due to its unique chemical structure and reactivity.
Scientific Research Applications
2-[(2-Amino-2-methylpropyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “2-[(2-Amino-2-methylpropyl)amino]ethanol” is not clear as it is primarily used for research purposes and not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(2-Amino-2-methylpropyl)amino]ethanol involves the reaction of acrylonitrile with ammonia to form aminopropionitrile. This intermediate is then subjected to a condensation reaction with formaldehyde to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-2-methylpropyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2-Amino-2-methyl-1,3-propanediol
- 2-Amino-2-methylbutanol
Uniqueness
2-[(2-Amino-2-methylpropyl)amino]ethanol is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various applications where specific chemical interactions are required .
Properties
IUPAC Name |
2-[(2-amino-2-methylpropyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-6(2,7)5-8-3-4-9/h8-9H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDKOOAJXTXCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280630 | |
Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68750-16-3 | |
Record name | NSC17714 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-Amino-2-methylpropyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(2-HYDROXYETHYL)-2-METHYL-1,2-PROPANEDIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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